molecular formula C17H19ClN4O B2651049 3-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1396584-06-7

3-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2651049
CAS No.: 1396584-06-7
M. Wt: 330.82
InChI Key: LMBVEJXMBSGAGT-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide (CAS Number 1396584-06-7) is a synthetic organic compound with a molecular formula of C17H19ClN4O and a molecular weight of 330.8 g/mol . This benzamide derivative features a piperidine ring connected to a pyrazine heterocycle, a structural motif of significant interest in medicinal chemistry due to its potential to interact with diverse biological targets. The compound's structure consists of a 3-chlorobenzamide group linked through a methylene bridge to the piperidin-4-yl ring, which is itself substituted at the nitrogen atom with a pyrazin-2-yl group . Pyrazine derivatives represent a versatile class of heterocyclic compounds that serve as privileged scaffolds in drug discovery . The nitrogen atoms in the pyrazine ring facilitate hydrogen bonding and molecular recognition, which can be critical for biological activity . Compounds bearing this structural framework have demonstrated remarkable biological activities in scientific research, including antibacterial properties against pathogenic microorganisms such as Staphylococcus aureus and Escherichia coli . Furthermore, structurally related pyrazine compounds have shown promising anticancer activity, particularly against A549 human lung cancer cell lines, with demonstrated cytotoxic effects in biochemical studies . In virology research, trisubstituted pyrazine analogs have been identified as potent allosteric inhibitors of Flavivirus proteases, including those from Zika, dengue, and West Nile viruses . These compounds have shown inhibitory activity in both biochemical and cell-based assays, with some derivatives demonstrating efficacy in animal models of viral infection . The mechanism of action for such compounds typically involves targeted interaction with specific enzymes or receptors; for instance, pyrazine-based inhibitors have been shown to bind the allosteric pocket of the NS2B-NS3 protease, which is essential for viral replication . This product is provided exclusively for research purposes in laboratory settings. This compound is intended for non-human research applications only and is not classified as a pharmaceutical agent. It is not intended for diagnostic use, human consumption, or veterinary applications. Researchers should handle this compound using appropriate safety precautions and laboratory practices.

Properties

IUPAC Name

3-chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-15-3-1-2-14(10-15)17(23)21-11-13-4-8-22(9-5-13)16-12-19-6-7-20-16/h1-3,6-7,10,12-13H,4-5,8-9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBVEJXMBSGAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Moiety: The synthesis begins with the preparation of the piperidinyl intermediate. This can be achieved through the reaction of pyrazine with piperidine under controlled conditions.

    Chlorination: The next step involves the introduction of the chloro group to the benzamide core. This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step is the coupling of the piperidinyl intermediate with the chlorinated benzamide. This is typically carried out using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Structural Features Molecular Weight Key Differences Biological Implications
3-Chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide (Target) Chloro-benzamide, pyrazine-piperidine 346.81 g/mol Baseline structure Balanced lipophilicity and hydrogen-bonding potential
N-(3-Chloro-4-fluorobenzyl)-4-{[3-(1-piperidinyl)-2-pyrazinyl]oxy}benzamide Fluorine substituent, benzyl linker, ether bond ~440 g/mol* Increased polarity due to fluorine; ether bond may reduce metabolic stability Enhanced target affinity but potential toxicity
5-Fluoro-...-N-[1-(pyrazin-2-yl)piperidin-4-yl]benzamide () Triazolo-pyridine, fluorine, pentyloxy ~500 g/mol* Bulky triazolo group; fluorine and alkoxy chain enhance solubility Improved metabolic stability
3-Chloro-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}benzamide Furan-3-carbonyl substituent 346.81 g/mol Less aromatic furan vs. pyrazine; increased lipophilicity Higher membrane permeability but faster metabolism
4-{1-[3-(2-Carbamoyl-ethyl)-5-chloro-phenyl]-3-methyl-1H-pyrazolo...benzamide Pyrazolo-pyridine, carbamoyl-ethyl chain ~600 g/mol* Extended heterocyclic system; carbamoyl side chain Potential kinase inhibition

*Estimated based on structural formulas.

Structural and Functional Analysis

Substituent Effects
  • Halogenation : The chloro group in the target compound enhances lipophilicity compared to fluoro-substituted analogs (e.g., ), which may improve blood-brain barrier penetration but increase off-target binding .
  • Heterocycles: Pyrazine (target) offers dual hydrogen-bonding sites (N atoms), whereas furan () lacks this capability, reducing target engagement but improving solubility .
Conformational Flexibility
  • The half-chair conformation of the piperidine ring (observed in analogs like 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide) allows adaptability in binding pockets. However, bulkier substituents (e.g., triazolo in ) may restrict this flexibility .

Research Findings and Pharmacological Considerations

  • Hydrogen Bonding : The pyrazine moiety in the target compound facilitates interactions with polar residues (e.g., aspartate or glutamate in enzymes), as seen in crystal structures of analogs .
  • Metabolic Stability : Compounds with alkoxy chains () or fluorine () may exhibit longer half-lives due to resistance to oxidative metabolism .
  • Toxicity: Chloro-substituted benzamides (target and ) may pose hepatotoxicity risks compared to non-halogenated analogs, necessitating SAR optimization .

Biological Activity

3-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and relevant case studies.

  • Molecular Formula : C17_{17}H19_{19}ClN4_{4}O
  • Molecular Weight : 330.8 g/mol
  • CAS Number : 1396584-06-7

The compound acts primarily as an inhibitor of glycine transporter 1 (GlyT1), which plays a crucial role in the regulation of glycine levels in the central nervous system. By inhibiting GlyT1, this compound may enhance synaptic glycine concentration, thereby influencing neurotransmission related to schizophrenia and other neuropsychiatric disorders .

Biological Activity and Efficacy

Research indicates that this compound exhibits significant biological activity in several preclinical models:

  • Schizophrenia Models :
    • In rodent models, the compound demonstrated efficacy in reducing symptoms associated with schizophrenia without inducing adverse central nervous system effects. This was evidenced by improved behavioral outcomes in tests designed to evaluate antipsychotic activity .
  • Antiproliferative Effects :
    • Studies have shown that related compounds within the benzamide class exhibit antiproliferative activity against various cancer cell lines. For instance, benzamide derivatives have been noted to inhibit cell proliferation in human breast and ovarian cancer cells, suggesting potential for further development as anticancer agents .

Study 1: GlyT1 Inhibition

A study focused on the optimization of GlyT1 inhibitors highlighted the introduction of heteroaromatic rings to enhance inhibitory activity. The compound was found to have an IC50_{50} of 1.8 nM, indicating potent inhibition of GlyT1 and notable plasma exposure suitable for pharmacological evaluation .

Study 2: Anticancer Activity

In a comparative analysis of various benzamide derivatives, one study reported that certain compounds exhibited IC50_{50} values ranging from 19.9 to 75.3 µM against human cancer cell lines. These findings suggest that modifications to the benzamide structure can significantly impact biological activity and potency against cancer cells .

Data Tables

Property Value
Molecular FormulaC17_{17}H19_{19}ClN4_{4}O
Molecular Weight330.8 g/mol
CAS Number1396584-06-7
GlyT1 IC50_{50}1.8 nM
Antiproliferative IC50_{50}19.9 - 75.3 µM

Q & A

Q. Advanced Research Focus

  • Pyrazine substitution : Replacing pyrazine with pyridine reduces dopamine D3 affinity by ~10-fold, indicating pyrazine’s role in π-π stacking with aromatic residues .
  • Piperidine methylation : Introducing a 3-methyl group on piperidine (as in ) enhances metabolic stability but may sterically hinder receptor binding .
    Methodological Approach : Use SAR studies with systematic substituent variations and molecular docking to map pharmacophore requirements .

What strategies mitigate instability during long-term storage or in biological matrices?

Q. Advanced Research Focus

  • Degradation pathways : Hydrolysis of the amide bond (pH-dependent) and oxidation of the pyrazine ring are common.
  • Stabilization : Lyophilization with cryoprotectants (e.g., trehalose) or storage in inert atmospheres (N2) at −80°C reduces decomposition. For in vitro assays, adding antioxidants (e.g., ascorbic acid) minimizes oxidation .

How can enantiomeric impurities impact pharmacological profiles, and what chiral resolution methods are recommended?

Q. Advanced Research Focus

  • Impact : and show diastereomers (e.g., (S,S) vs. (R,R)) exhibit 10–100-fold differences in D3 receptor binding.
  • Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) or synthesize enantiopure intermediates via asymmetric catalysis (e.g., Jacobsen’s catalyst) .

What computational models predict binding modes to neurological targets, and how are discrepancies validated experimentally?

Q. Advanced Research Focus

  • Docking simulations : AutoDock Vina or Schrödinger Glide model interactions with D3 receptors, highlighting hydrogen bonds between the benzamide carbonyl and Ser192 .
  • Validation : Mutagenesis (e.g., Ser192Ala) or thermodynamic integration assays quantify binding energy contributions, resolving discrepancies between predicted and observed Ki values .

How are metabolic liabilities addressed during lead optimization?

Q. Advanced Research Focus

  • CYP450 metabolism : Introduce deuterium at labile positions (e.g., benzylic hydrogens) or replace metabolically susceptible groups (e.g., methyl with trifluoromethyl) .
  • In vitro assays : Microsomal stability studies (human liver microsomes) and metabolite ID via LC-MS/MS guide structural refinements .

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